N-(3-chlorophenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
Description
N-(3-Chlorophenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a sulfanyl (-S-) linker connecting the pyrazolo[1,5-a]pyrimidine core to the acetamide moiety. The pyrazolo[1,5-a]pyrimidine ring is substituted with 2,5-dimethyl and 3-phenyl groups, while the acetamide nitrogen is attached to a 3-chlorophenyl group.
Properties
Molecular Formula |
C22H19ClN4OS |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-11-20(29-13-19(28)25-18-10-6-9-17(23)12-18)27-22(24-14)21(15(2)26-27)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,25,28) |
InChI Key |
CCPKESOFQHTFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the phenyl and dimethyl groups: These groups can be introduced through alkylation or arylation reactions.
Attachment of the sulfanyl group: This step may involve nucleophilic substitution reactions.
Formation of the acetamide linkage: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural analogs share the pyrazolo[1,5-a]pyrimidine acetamide backbone but differ in substituent groups, which critically influence physicochemical properties and bioactivity. Key comparisons include:
Key Observations:
- Chlorophenyl vs.
- Methyl Substitutions: The 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core may improve metabolic stability compared to analogs with fewer methyl groups (e.g., the 5-methyl variant in ).
- Sulfanyl Linker: The -S- linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for target binding .
Physicochemical Properties
Molecular weight, logP, and solubility are influenced by substituents:
*logP estimated using fragment-based methods.
Key Observations:
- The target compound’s higher logP (vs. F-DPA) correlates with its 3-chlorophenyl group, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N-(3-chlorophenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17ClN4S, with a molecular weight of approximately 422.9 g/mol. The compound features a complex structure characterized by a pyrazolo-pyrimidine core substituted with a chlorophenyl group and two methyl groups.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C20H17ClN4S |
| Molecular Weight | 422.9 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | 3-Chlorophenyl, 2,5-Dimethyl groups |
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. The specific compound under discussion has shown promising results in various studies.
While specific data on the mechanism of action for this compound is limited, pyrazolo[1,5-a]pyrimidines are generally known to act as kinase inhibitors. They may inhibit pathways critical for cancer cell proliferation and survival.
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 0.01 µM to 42.30 µM across different cancer types (e.g., MCF7 and NCI-H460) .
- Cytotoxicity Assessment : In vitro assessments showed that certain derivatives demonstrated significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values as low as 1.1 µM . This suggests that modifications in the structure can enhance biological activity.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative A | MCF7 | 0.01 |
| Pyrazolo[1,5-a]pyrimidine derivative B | NCI-H460 | 0.03 |
| N-(3-chlorophenyl)-2-[...]-acetamide | HepG2 | TBD |
| N-(3-chlorophenyl)-2-[...]-acetamide | HCT116 | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
